1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone is a chemical compound that features a benzothiazole ring fused with a piperidine ring
Vorbereitungsmethoden
The synthesis of 1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of catalysts such as copper or iodine, and the reactions are carried out under mild conditions to ensure high yields . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production .
Analyse Chemischer Reaktionen
1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death . In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone can be compared with other benzothiazole derivatives, such as:
1-(4-Chloro-2-benzothiazolyl)-3-(5-chloro-2-methoxyphenyl)urea: This compound also features a benzothiazole ring but has different substituents, leading to varied biological activities.
2-Substituted benzothiazoles: These compounds have similar core structures but different functional groups, which can result in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the benzothiazole and piperidine rings, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C14H15ClN2OS |
---|---|
Molekulargewicht |
294.8 g/mol |
IUPAC-Name |
1-[4-(5-chloro-1,3-benzothiazol-2-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H15ClN2OS/c1-9(18)17-6-4-10(5-7-17)14-16-12-8-11(15)2-3-13(12)19-14/h2-3,8,10H,4-7H2,1H3 |
InChI-Schlüssel |
UJKGZCJFOTUVBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC(CC1)C2=NC3=C(S2)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.